molecular formula C11H13NO2S B8391428 methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate

methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate

Cat. No. B8391428
M. Wt: 223.29 g/mol
InChI Key: OPXQJILZYMDETO-UHFFFAOYSA-N
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Patent
US08101645B2

Procedure details

To a solution of tert-butyl 4-(2-methoxy-2-oxoethyl)-2,5-dimethyl-6H-thieno[2,3-b]pyrrole-6-carboxylate (0.790 g, 2.443 mmol) in DCM (13.13 mL) was added 13 mL of silica gel. The mixture was concentrated under reduced pressure and the residue was heated to 65° C. under vacuum for 24 h. The reaction mixture was purified by flash chromatography on silica gel (EtOAc/heptane 15/85), to give the title compound (0.35 g, 64%): LC/MS (Table 1, Method a) Rt=2.06 min; MS m/z 222.1 (M−H)−.
Name
tert-butyl 4-(2-methoxy-2-oxoethyl)-2,5-dimethyl-6H-thieno[2,3-b]pyrrole-6-carboxylate
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[C:6]2[CH:20]=[C:19]([CH3:21])[S:18][C:7]=2[N:8](C(OC(C)(C)C)=O)[C:9]=1[CH3:10]>C(Cl)Cl>[CH3:21][C:19]1[S:18][C:7]2[NH:8][C:9]([CH3:10])=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:22])[C:6]=2[CH:20]=1

Inputs

Step One
Name
tert-butyl 4-(2-methoxy-2-oxoethyl)-2,5-dimethyl-6H-thieno[2,3-b]pyrrole-6-carboxylate
Quantity
0.79 g
Type
reactant
Smiles
COC(CC=1C2=C(N(C1C)C(=O)OC(C)(C)C)SC(=C2)C)=O
Name
Quantity
13.13 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash chromatography on silica gel (EtOAc/heptane 15/85)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(NC(=C2CC(=O)OC)C)S1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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